molecular formula C31H37FN4O6S2 B10874114 1-cyclopropyl-6-fluoro-8-methoxy-7-(4-{[3-(methoxycarbonyl)-4,5,6,7,8,8a-hexahydro-3aH-cyclohepta[b]thiophen-2-yl]carbamothioyl}-3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

1-cyclopropyl-6-fluoro-8-methoxy-7-(4-{[3-(methoxycarbonyl)-4,5,6,7,8,8a-hexahydro-3aH-cyclohepta[b]thiophen-2-yl]carbamothioyl}-3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B10874114
M. Wt: 644.8 g/mol
InChI Key: RWHJQRLURFQVQQ-UHFFFAOYSA-N
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Description

1-CYCLOPROPYL-6-FLUORO-8-METHOXY-7-[4-({[3-(METHOXYCARBONYL)-4,5,6,7,8,8A-HEXAHYDRO-3AH-CYCLOHEPTA[B]THIOPHEN-2-YL]AMINO}CARBOTHIOYL)-3-METHYLPIPERAZINO]-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID is a complex organic compound known for its significant applications in medicinal chemistry. This compound is a derivative of quinolone, a class of synthetic broad-spectrum antibiotics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-CYCLOPROPYL-6-FLUORO-8-METHOXY-7-[4-({[3-(METHOXYCARBONYL)-4,5,6,7,8,8A-HEXAHYDRO-3AH-CYCLOHEPTA[B]THIOPHEN-2-YL]AMINO}CARBOTHIOYL)-3-METHYLPIPERAZINO]-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID involves multiple steps, starting from the preparation of the quinoline core. The process typically includes:

    Cyclopropylation: Introduction of the cyclopropyl group.

    Fluorination: Addition of the fluorine atom.

    Methoxylation: Introduction of the methoxy group.

    Piperazine Derivatization: Attachment of the piperazine moiety.

    Thioamide Formation: Incorporation of the thioamide group.

Industrial Production Methods

Industrial production of this compound often employs large-scale organic synthesis techniques, ensuring high yield and purity. The process is optimized for cost-effectiveness and environmental sustainability, utilizing advanced catalytic methods and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

1-CYCLOPROPYL-6-FLUORO-8-METHOXY-7-[4-({[3-(METHOXYCARBONYL)-4,5,6,7,8,8A-HEXAHYDRO-3AH-CYCLOHEPTA[B]THIOPHEN-2-YL]AMINO}CARBOTHIOYL)-3-METHYLPIPERAZINO]-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID undergoes various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states.

    Reduction: Reduction of functional groups.

    Substitution: Replacement of functional groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolone derivatives with altered pharmacological properties.

Scientific Research Applications

1-CYCLOPROPYL-6-FLUORO-8-METHOXY-7-[4-({[3-(METHOXYCARBONYL)-4,5,6,7,8,8A-HEXAHYDRO-3AH-CYCLOHEPTA[B]THIOPHEN-2-YL]AMINO}CARBOTHIOYL)-3-METHYLPIPERAZINO]-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID is extensively used in scientific research, particularly in:

    Chemistry: As a model compound for studying quinolone chemistry.

    Biology: Investigating its effects on bacterial DNA gyrase and topoisomerase IV.

    Medicine: Developing new antibiotics with enhanced efficacy and reduced resistance.

    Industry: Formulating pharmaceutical products and conducting quality control.

Mechanism of Action

The compound exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately causing cell death. The molecular targets and pathways involved are essential for understanding its antibacterial properties.

Properties

Molecular Formula

C31H37FN4O6S2

Molecular Weight

644.8 g/mol

IUPAC Name

1-cyclopropyl-6-fluoro-8-methoxy-7-[4-[(3-methoxycarbonyl-4,5,6,7,8,8a-hexahydro-3aH-cyclohepta[b]thiophen-2-yl)carbamothioyl]-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C31H37FN4O6S2/c1-16-14-34(11-12-35(16)31(43)33-28-23(30(40)42-3)18-7-5-4-6-8-22(18)44-28)25-21(32)13-19-24(27(25)41-2)36(17-9-10-17)15-20(26(19)37)29(38)39/h13,15-18,22H,4-12,14H2,1-3H3,(H,33,43)(H,38,39)

InChI Key

RWHJQRLURFQVQQ-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1C(=S)NC2=C(C3CCCCCC3S2)C(=O)OC)C4=C(C=C5C(=C4OC)N(C=C(C5=O)C(=O)O)C6CC6)F

Origin of Product

United States

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